2-Propylselenophene

Catalog No.
S8564480
CAS No.
M.F
C7H10Se
M. Wt
173.12 g/mol
Availability
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2-Propylselenophene

Product Name

2-Propylselenophene

IUPAC Name

2-propylselenophene

Molecular Formula

C7H10Se

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H10Se/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3

InChI Key

CHENXRIBIPEDAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C[Se]1

Cyclization of 1,3-Dienyl Bromides

The most robust method for synthesizing 2-propylselenophene involves the intramolecular cyclization of 1,3-dienyl bromides using potassium selenocyanate (KSeCN) and copper oxide nanoparticles (CuO nps). Under optimized conditions (DMF, 110°C, 8–12 h), aryl-1,3-dienyl bromides with alkyl substituents undergo regioselective selenocyclization to yield 2-propylselenophene derivatives. For example:

ReactantCatalystConditionsYield (%)
1-Bromo-3-propyl-1,3-dieneKSeCN/CuO npsDMF, 110°C, 10 h88
1-Bromo-3-pentyl-1,3-dieneKSeCN/CuO npsDMF, 110°C, 12 h92

This method’s regioselectivity arises from steric and electronic effects, where electron-donating groups stabilize seleniranium intermediates.

Iodine-Catalyzed Selenocyclization

Alternative protocols employ iodine (20 mol%) as a catalyst for the reaction between 1,3-dienyl bromides and KSeCN in DMSO at 90–100°C. This approach achieves comparable yields (74–95%) while avoiding noble metals, enhancing scalability. Key advantages include:

  • Reduced side reactions: Minimal decomposition of selenophene products.
  • Broad substrate scope: Tolerates electron-withdrawing (-NO₂, -Cl) and electron-donating (-OMe) groups on aryl rings.

Exact Mass

173.99477 g/mol

Monoisotopic Mass

173.99477 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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